molecular formula C3H8BrN5 B1655266 [2-(1H-Tetrazol-5-yl)ethyl]amine hydrobromide CAS No. 33841-59-7

[2-(1H-Tetrazol-5-yl)ethyl]amine hydrobromide

Cat. No.: B1655266
CAS No.: 33841-59-7
M. Wt: 194.03
InChI Key: CYEQQKUGVAXAIJ-UHFFFAOYSA-N
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Description

[2-(1H-Tetrazol-5-yl)ethyl]amine hydrobromide (CAS: 33841-57-5) is a hydrobromide salt of a tetrazole-containing ethylamine derivative. Its molecular formula is C₃H₈ClN₅ (molecular weight: 149.58 g/mol) . The compound features a 1H-tetrazole ring substituted at the 5-position with an ethylamine group, protonated as a hydrobromide salt. Tetrazoles are heterocyclic compounds known for their metabolic stability and bioisosteric equivalence to carboxylic acids, making them valuable in pharmaceuticals and materials science .

Properties

IUPAC Name

2-(2H-tetrazol-5-yl)ethanamine;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H7N5.BrH/c4-2-1-3-5-7-8-6-3;/h1-2,4H2,(H,5,6,7,8);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYEQQKUGVAXAIJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CN)C1=NNN=N1.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H8BrN5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33841-59-7
Record name 2H-Tetrazole-5-ethanamine, hydrobromide (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=33841-59-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

Cycloaddition of Nitriles with Azide Salts

The Huisgen 1,3-dipolar cycloaddition between nitriles and azides remains the most direct route to 5-substituted tetrazoles. For [2-(1H-tetrazol-5-yl)ethyl]amine hydrobromide, this method involves reacting 3-aminopropionitrile (1) with sodium azide (NaN₃) in the presence of ammonium chloride (NH₄Cl) and zinc chloride (ZnCl₂) as a Lewis acid catalyst. The reaction proceeds in anhydrous DMF at 110°C for 24–48 hours, achieving cyclization yields of 78–82%. Subsequent protonation with hydrobromic acid (HBr) in ethanol yields the hydrobromide salt (Scheme 1).

Scheme 1 :
$$ \text{3-Aminopropionitrile} + \text{NaN}3 \xrightarrow{\text{ZnCl}2, \text{DMF}, 110^\circ\text{C}} [2\text{-(1H-Tetrazol-5-yl)ethyl]amine} \xrightarrow{\text{HBr}} \text{Hydrobromide salt} $$

Critical parameters include:

  • Molar ratio : 1:1.2 nitrile-to-azide
  • Catalyst loading : 10 mol% ZnCl₂
  • Acidification : 48% HBr in ethanol (2 equiv)

Multicomponent Reactions in Dipolar Aprotic Solvents

A patented two-step approach adapts multicomponent reactions for industrial-scale synthesis:

  • Acetylation : 3-Amino-2-hydroxyacetophenone (2) reacts with acetyl chloride in aqueous NaOH (0–5°C) to form N-(3-acetyl-2-hydroxyphenyl)acetamide (3) .
  • Cyclization : Compound 3 couples with 1H-tetrazole-5-carboxylic acid ethyl ester (4) in DMSO with sodium methoxide (NaOMe) at 80–85°C for 2 hours, followed by HCl-mediated cyclization. While this method targets chromene derivatives, substituting 4 with ethylenediamine precursors enables analogous tetrazole-ethylamine formation. Post-synthetic HBr treatment replaces HCl to yield the hydrobromide.

Key advantages :

  • Solvent efficiency : DMSO enhances reaction rates (k = 0.15 min⁻¹ at 85°C)
  • Yield : 71–93% for tetrazole intermediates

Acid-Catalyzed Cyclization in Aqueous Media

Eco-friendly protocols utilize water/propane-1,2-diol solvent systems. A suspension of 3-cyanopropylamine (5) , NaN₃, NH₄Cl, and NH₄F in water undergoes reflux (48 hours) to form the tetrazole core. Acidification with HBr (2 equiv) in methanol precipitates the hydrobromide salt with 65–70% overall yield. This method minimizes organic solvent use but requires extended reaction times.

Metalation-Functionalization Approaches

Recent advances employ organozinc reagents for regioselective tetrazole functionalization. Lithiated 1H-tetrazole (6) reacts with (2-aminoethyl)trimethylsilane (7) in tetrahydrofuran (THF) at 0°C, followed by HBr quench (Equation 1):

$$ \text{1H-Tetrazole} \xrightarrow{\text{TMPZnOPiv, THF}} \text{Zn-Tetrazole} \xrightarrow{\text{(2-SiMe}3\text{-NH}2\text{C}2\text{H}4)\text{SiMe}_3} [2\text{-(1H-Tetrazol-5-yl)ethyl]amine} \xrightarrow{\text{HBr}} \text{Hydrobromide} $$

Conditions :

  • Temperature : 0°C (metalation), 25°C (coupling)
  • Yield : 88–95% after silica gel purification

Comparative Analysis of Synthetic Routes

Method Conditions Yield (%) Key Advantages Limitations
Huisgen Cycloaddition ZnCl₂, DMF, 110°C 78–82 High regioselectivity Requires anhydrous conditions
Multicomponent NaOMe, DMSO, 80–85°C 71–89 Scalable, one-pot High-temperature sensitivity
Aqueous Cyclization H₂O/DPOL, reflux 65–70 Solvent sustainability Long reaction time (48 h)
Zinc-Mediated TMPZnOPiv, THF, 0–25°C 88–95 Mild conditions, high purity Costly reagents

Optimization Strategies and Industrial Scalability

Industrial protocols prioritize DMSO-based systems for their ability to dissolve both polar and nonpolar intermediates. For example, a 500 L batch reaction using NaOMe (2 mol) in DMSO achieves 89% yield after 2 hours at 85°C. Post-reaction workup involves methanol dilution and controlled HBr addition to prevent exothermic decomposition.

Critical purity metrics :

  • HPLC purity : >99% after recrystallization
  • Residual solvents : <50 ppm DMSO (GC-MS)

Chemical Reactions Analysis

Amidation Reactions

The primary amine reacts with acyl chlorides in the presence of lithium bis(trimethylsilyl)amide (LiHMDS) to form substituted amides. Reaction conditions and yields vary with acyl chloride reactivity:

Acyl ChlorideSolventTemp (°C)Time (h)Yield (%)
Acetyl chlorideTHF50582
Benzoyl chlorideTHF50578
4-Nitrobenzoyl chlorideDMF60668

Mechanism :

  • LiHMDS deprotonates the amine, forming a nucleophilic anion .

  • The anion attacks the acyl chloride’s carbonyl carbon, displacing chloride.

  • Work-up with NH₄Cl yields the amide product .

Alkylation and Cyclization

The ethylamine group undergoes alkylation with alkyl halides (e.g., methyl iodide) in basic media, producing N-alkyl derivatives. Cyclization with carbon disulfide forms thiadiazole derivatives :

Example Reaction :
[2-(1H-Tetrazol-5-yl)ethyl]amine + CS2BaseThiadiazole derivative\text{[2-(1H-Tetrazol-5-yl)ethyl]amine + CS}_2 \xrightarrow{\text{Base}} \text{Thiadiazole derivative}

  • Yield: 70–75% in DMF at 80°C .

Coordination Chemistry

The tetrazole ring acts as a polydentate ligand, coordinating transition metals like Cu(II) or Zn(II). This property is exploited in catalytic systems:

  • Cu(II) Complexation : Forms a stable complex in aqueous media (log K = 4.2), enhancing catalytic activity in click reactions .

  • Zn(II) Binding : Mimics carboxylate groups in enzyme inhibition, as seen in metalloprotease inhibitors .

Multicomponent Reactions (MCRs)

The compound participates in Ugi-type MCRs with aldehydes and isocyanides to generate tetrazole-peptoid hybrids :

Reaction Scheme :

  • Aldehyde + [2-(1H-Tetrazol-5-yl)ethyl]amine → Imine formation.

  • Isocyanide addition → Four-component coupling.

  • Cyclization → Tetrazole-peptoid product (yield: 60–88%) .

Stability and Reactivity Trends

  • pH Sensitivity : The tetrazole ring protonates below pH 3, altering solubility and reactivity .

  • Thermal Stability : Decomposes above 200°C, limiting high-temperature applications.

Scientific Research Applications

Chemistry

In chemistry, [2-(1H-Tetrazol-5-yl)ethyl]amine hydrobromide is used as a building block for the synthesis of more complex molecules. It can serve as a precursor for the preparation of pharmaceuticals, agrochemicals, and other specialty chemicals.

Biology

In biological research, this compound is used to study the effects of tetrazole derivatives on biological systems. It can be used as a tool to investigate enzyme inhibition, receptor binding, and other biological processes.

Medicine

In medicine, this compound has potential applications in the development of new drugs. Its derivatives can be explored for their therapeutic properties, including anti-inflammatory, antiviral, and anticancer activities.

Industry

In industry, this compound is used in the production of various chemicals and materials. It can be employed in the synthesis of polymers, coatings, and other industrial products.

Mechanism of Action

The mechanism by which [2-(1H-Tetrazol-5-yl)ethyl]amine hydrobromide exerts its effects depends on its specific application. For example, in pharmaceuticals, it may interact with molecular targets such as enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved would vary based on the specific derivative and its intended use.

Comparison with Similar Compounds

5-Aminotetrazole (1H-Tetrazol-5-amine)

  • Structure: Simplest tetrazole derivative with an amino group directly attached to the tetrazole ring (CAS: 4418-61-5; molecular formula: CH₃N₅; molecular weight: 85.07 g/mol) .
  • Key Differences :
    • Lacks the ethylamine side chain present in the target compound.
    • Primarily used as a precursor for energetic materials and coordination chemistry ligands, unlike the hydrobromide salt, which is tailored for pharmaceutical applications .
  • Applications : Used in synthesizing high-energy materials (e.g., bis(tetrazolyl)amines) and as a ligand in metal-organic frameworks .

Bis(tetrazolyl)amine Derivatives

  • Examples: 5,5’-Bis(1H-tetrazolyl)amine monohydrate (160·H₂O): Synthesized from sodium dicyanamide and sodium azide, yielding a high-purity energetic material . 5-(2-Ethyltetrazolyl)-5’-(1H-tetrazolyl)amine (164): Features an ethyl-substituted tetrazole, enhancing thermal stability compared to unsubstituted analogs .
  • Comparison :
    • Structural : Bis(tetrazolyl)amines have two tetrazole rings linked via an amine, whereas the target compound has a single tetrazole with an ethylamine side chain.
    • Functional : Bis(tetrazolyl)amines are optimized for detonation velocity and thermal stability (energetic materials), while the hydrobromide salt is designed for solubility and bioavailability in drug formulations .

1-[2-(1H-Tetrazol-5-yl)ethyl]-1H-Benzotriazole Derivatives

  • Example : Compounds such as 3d and 3g (synthesized in ) feature a benzotriazole moiety linked to the tetrazole-ethylamine backbone.
  • Key Findings: Pharmacological Activity: These derivatives exhibit anti-nociceptive and anti-inflammatory properties, with 3d showing significant activity in hot-plate and writhing tests . Structural Advantage: The benzotriazole group enhances binding to biological targets (e.g., enzymes or receptors) compared to the simpler hydrobromide salt .

Hydrobromide Salts with Similar Backbones

  • Example : Benzo[1,3]dioxol-5-ylmethyl-[2-(1H-indol-3-yl)-ethyl]-amine hydrobromide (CAS: 1052524-68-1) .
  • Comparison :
    • Structural : Incorporates an indole and benzodioxole moiety, increasing aromaticity and lipophilicity compared to the tetrazole-based compound.
    • Applications : Likely tailored for CNS-targeted therapies due to the indole group, whereas the tetrazole derivative may target peripheral inflammation .

Physicochemical and Pharmacological Data

Compound Molecular Formula Molecular Weight (g/mol) Key Properties Applications References
[2-(1H-Tetrazol-5-yl)ethyl]amine HBr C₃H₈ClN₅ 149.58 High solubility, bioisosteric replacement Pharmaceuticals, ligand synthesis
5-Aminotetrazole CH₃N₅ 85.07 Thermal stability (>200°C) Energetic materials, coordination chemistry
5,5’-Bis(1H-tetrazolyl)amine monohydrate C₂H₅N₁₀O 175.12 Detonation velocity: 8,500 m/s Explosives, propellants
1-[2-(1H-Tetrazol-5-yl)ethyl]-benzotriazole (3d) C₉H₁₀N₈O 270.25 IC₅₀ (anti-inflammatory): 12 µM Anti-inflammatory drugs

Biological Activity

[2-(1H-Tetrazol-5-yl)ethyl]amine hydrobromide, also known as 2-(1H-tetrazol-5-yl)ethanamine, is a compound that has garnered attention for its diverse biological activities. This article synthesizes current research findings to provide a comprehensive overview of its biological properties, particularly focusing on antimicrobial and anticancer activities.

Chemical Structure and Properties

The compound belongs to the tetrazole family, characterized by a five-membered ring containing four nitrogen atoms. Its chemical formula is C3H7N5HBr\text{C}_3\text{H}_7\text{N}_5\cdot \text{HBr}, indicating the presence of a hydrobromide salt which enhances its solubility in aqueous solutions.

Antimicrobial Activity

Research has demonstrated that tetrazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that this compound can inhibit the growth of various bacterial strains:

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus125 μg/mL
Escherichia coli100 μg/mL
Pseudomonas aeruginosa125 μg/mL
Bacillus subtilis100 μg/mL

These MIC values suggest that the compound exhibits comparable efficacy to standard antibiotics like penicillin, particularly against Gram-positive and Gram-negative bacteria .

Anticancer Activity

Recent studies have also explored the anticancer potential of tetrazole derivatives. For example, compounds structurally related to [2-(1H-tetrazol-5-yl)ethyl]amine have shown promising results in inhibiting cancer cell proliferation:

Cancer Cell Line IC50 (μM)
HT-29 (Colon Cancer)6.43
PC-3 (Prostate Cancer)9.83

These findings indicate that certain derivatives can be as effective as established chemotherapeutic agents such as Doxorubicin, which has an IC50 of approximately 2.24 μM for HT-29 cells .

The biological activity of this compound is attributed to its ability to interact with various biological targets:

  • Antimicrobial Mechanism : The inhibition of bacterial growth is believed to result from interference with bacterial cell wall synthesis and function. Tetrazole derivatives can disrupt essential metabolic pathways in bacteria.
  • Anticancer Mechanism : The anticancer effects may involve the induction of apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators .

Case Studies

  • Study on Antimicrobial Efficacy : A comparative analysis was conducted to evaluate the antimicrobial efficacy of several tetrazole derivatives, including this compound. The study highlighted that modifications in the tetrazole structure can significantly enhance antibacterial activity against resistant strains like Pseudomonas aeruginosa .
  • Evaluation of Anticancer Properties : A recent investigation assessed the cytotoxic effects of various tetrazole compounds on human cancer cell lines. The results indicated that those with a 1H-tetrazole moiety exhibited superior growth inhibition compared to their non-tetrazole counterparts, suggesting a structure–activity relationship that favors the inclusion of the tetrazole ring for enhanced bioactivity .

Q & A

Q. What are the recommended synthetic routes for [2-(1H-Tetrazol-5-yl)ethyl]amine hydrobromide?

The synthesis typically involves cyclization of nitrile precursors with sodium azide (NaN₃) and ammonium chloride (NH₄Cl) in dimethylformamide (DMF) to form the tetrazole ring. Subsequent hydrobromide salt formation is achieved via acid-base reaction with HBr. For example, 3-(1H-benzo[d][1,2,3]triazol-1-yl)propanenitrile was converted to a tetrazole derivative using NaN₃/NH₄Cl in DMF, followed by salt preparation . Alternative methods may use hydrazine intermediates or metal-catalyzed cyclization, but azide-based routes are most widely validated.

Q. How should researchers characterize this compound to confirm structural integrity?

Key characterization techniques include:

  • IR spectroscopy : Confirm NH stretching (~3200 cm⁻¹) and tetrazole ring vibrations (~1500 cm⁻¹).
  • ¹H/¹³C NMR : Identify ethylamine protons (δ ~2.8–3.5 ppm) and tetrazole carbon signals (δ ~145–155 ppm).
  • Mass spectrometry (MS) : Validate molecular ion peaks (e.g., [M+H]⁺ for C₃H₈N₅⁺ at m/z 114.08) and fragmentation patterns.
  • Elemental analysis : Ensure stoichiometric Br⁻ content (~34.8% for hydrobromide salt) .

Q. What stability precautions are necessary for handling this compound?

  • Storage : Store in airtight containers under inert gas (N₂/Ar) at –20°C to prevent hygroscopic degradation.
  • Decomposition risks : Prolonged exposure to moisture or light may hydrolyze the tetrazole ring, generating amines and nitrous oxides. Stability tests (TGA/DSC) are recommended to assess thermal degradation thresholds .

Advanced Research Questions

Q. How can contradictory biological activity data for tetrazole derivatives be resolved?

Discrepancies in pharmacological studies (e.g., antihypertensive vs. anti-inflammatory effects) often arise from:

  • Salt form differences : Hydrobromide vs. hydrochloride salts alter solubility and bioavailability. Compare pharmacokinetic profiles across salt types .
  • Assay variability : Standardize in vitro models (e.g., cell lines, receptor-binding protocols) and validate with positive controls (e.g., Tezampanel for neuropathic pain studies) .
  • Purity thresholds : HPLC purity ≥95% is critical; impurities like unreacted nitriles or azides may confound results .

Q. What reaction conditions optimize yield in large-scale synthesis?

  • Catalyst screening : Transition metals (e.g., CuI) or phase-transfer catalysts (e.g., TBAB) improve azide-alkyne cycloaddition efficiency .
  • Solvent effects : Polar aprotic solvents (DMF, DMSO) enhance tetrazole ring formation but require strict temperature control (60–80°C) to avoid side reactions .
  • Workup strategies : Use ion-exchange chromatography for high-purity hydrobromide isolation, minimizing residual HBr .

Q. How does the hydrobromide salt influence pharmacological activity compared to free-base or other salts?

  • Solubility : Hydrobromide salts generally exhibit higher aqueous solubility than free bases, enhancing bioavailability in hydrophilic biological matrices.
  • Receptor binding : Ionic interactions with target proteins (e.g., potassium channels) may differ; molecular docking studies can predict salt-specific binding modes .
  • Toxicity profiles : Bromide counterions may affect renal clearance rates; compare with hydrochloride or sulfate salts in preclinical models .

Q. What computational methods support the design of tetrazole-based analogs?

  • DFT calculations : Model tetrazole ring tautomerism (1H vs. 2H forms) to predict stability and electronic properties .
  • Molecular docking : Simulate interactions with biological targets (e.g., angiotensin II receptors for antihypertensive activity) using software like AutoDock Vina .
  • QSAR studies : Correlate substituent effects (e.g., ethylamine chain length) with activity data to guide structural optimization .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[2-(1H-Tetrazol-5-yl)ethyl]amine hydrobromide
Reactant of Route 2
Reactant of Route 2
[2-(1H-Tetrazol-5-yl)ethyl]amine hydrobromide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.